molecular formula C21H16F2N6O4S B2770230 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide CAS No. 1019098-62-4

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2770230
CAS No.: 1019098-62-4
M. Wt: 486.45
InChI Key: ZDGJOCVUDMUXOX-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H16F2N6O4S and its molecular weight is 486.45. The purity is usually 95%.
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Biological Activity

The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3,4-difluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Characteristics

The compound is characterized by a molecular formula of C21H18N6O4SC_{21}H_{18}N_{6}O_{4}S and a molecular weight of 450.47 g/mol. Its structure includes multiple pharmacophoric elements such as the oxadiazole and pyrazole rings, which are known to contribute to various biological activities.

PropertyValue
Molecular Weight450.47 g/mol
Molecular FormulaC21 H18 N6 O4 S
logP3.5136
Hydrogen Bond Acceptors9
Hydrogen Bond Donors3
Polar Surface Area104.996

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to the target compound have exhibited strong bactericidal effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of biofilm formation and disruption of bacterial cell membranes due to the presence of specific functional groups within their structure.

Cytotoxicity Studies

Cytotoxicity assessments have shown that while some derivatives exhibit significant toxicity towards cancer cell lines, others demonstrate selectivity towards normal cells. For example, in studies involving L929 fibroblast cells, certain compounds derived from similar scaffolds showed minimal cytotoxic effects at therapeutic concentrations . These findings suggest that modifications in the chemical structure can lead to varying degrees of cytotoxicity and selectivity.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Oxadiazole derivatives have been reported to inhibit key enzymes involved in cellular processes, thereby disrupting metabolic pathways critical for microbial survival .
  • Membrane Disruption : The interaction with lipid membranes can lead to increased permeability and eventual cell lysis in susceptible organisms .
  • Gene Expression Modulation : Some studies indicate that these compounds may influence the transcriptional activity of genes associated with virulence and resistance mechanisms in bacteria .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various oxadiazole derivatives against resistant strains of Staphylococcus aureus. The results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity Profiling : A comprehensive cytotoxicity profiling was conducted on a series of pyrazole derivatives. The study revealed that while some compounds induced apoptosis in cancer cells at low concentrations, others were non-toxic even at higher doses .

Properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N6O4S/c1-34-21-17(20-26-19(28-33-20)10-2-5-14-15(6-10)32-9-31-14)18(24)29(27-21)8-16(30)25-11-3-4-12(22)13(23)7-11/h2-7H,8-9,24H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGJOCVUDMUXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN(C(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N)CC(=O)NC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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